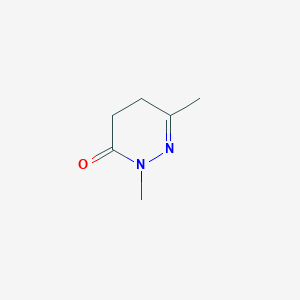

2,6-Dimethyl-4,5-dihydropyridazin-3(2H)-one

Description

Properties

IUPAC Name |

2,6-dimethyl-4,5-dihydropyridazin-3-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2O/c1-5-3-4-6(9)8(2)7-5/h3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVUMWFKDIBAAGY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=O)CC1)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401262904 | |

| Record name | 4,5-Dihydro-2,6-dimethyl-3(2H)-pyridazinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401262904 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39998-27-1 | |

| Record name | 4,5-Dihydro-2,6-dimethyl-3(2H)-pyridazinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=39998-27-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,5-Dihydro-2,6-dimethyl-3(2H)-pyridazinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401262904 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dimethyl-4,5-dihydropyridazin-3(2H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2,6-dimethylhydrazine with a suitable diketone or ketoester. The reaction is usually carried out in the presence of a catalyst, such as an acid or base, and under controlled temperature conditions to ensure the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

2,6-Dimethyl-4,5-dihydropyridazin-3(2H)-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyridazine derivatives.

Reduction: Reduction reactions can lead to the formation of dihydropyridazine or tetrahydropyridazine derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) or organometallic compounds (e.g., Grignard reagents) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridazine derivatives, while reduction can produce dihydropyridazine or tetrahydropyridazine derivatives. Substitution reactions can introduce various functional groups, resulting in a wide range of derivatives.

Scientific Research Applications

2,6-Dimethyl-4,5-dihydropyridazin-3(2H)-one has several scientific research applications, including:

Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: It is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2,6-Dimethyl-4,5-dihydropyridazin-3(2H)-one depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes, receptors, or DNA, leading to various biochemical effects. The exact pathways involved can vary, but they often include inhibition of enzyme activity, disruption of cellular processes, or modulation of signaling pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Crystallographic Differences

Pyridazinone derivatives exhibit structural diversity based on substituents, which dictate molecular planarity and intermolecular interactions:

- 4-Benzyl-6-phenyl-4,5-dihydropyridazin-3(2H)-one (I) : The phenyl and pyridazine rings form a dihedral angle of 46.69°, with benzyl groups nearly perpendicular (78.31°). Hirshfeld surface analysis reveals dominant H⋯H (48.2%) and C⋯H (29.9%) interactions .

- Methyl 2-[5-(2,6-dichlorobenzyl)-6-oxo-3-phenyl-1,4,5,6-tetrahydropyridazin-1-yl]acetate (II): Smaller dihedral angles (21.76°) between phenyl and pyridazine rings suggest greater planarity. O⋯H interactions (16.5%) are more pronounced here due to ester groups .

Solubility and Physicochemical Properties

- 6-Phenyl-4,5-dihydropyridazin-3(2H)-one : Solubility in Transcutol-water mixtures increases with Transcutol content (e.g., 4.8 mg/mL at 30% Transcutol) .

Data Tables

Table 1: Structural and Pharmacological Comparison of Pyridazinone Derivatives

Biological Activity

2,6-Dimethyl-4,5-dihydropyridazin-3(2H)-one is a pyridazine derivative that has garnered attention for its diverse biological activities. This compound belongs to a class of heterocyclic compounds known for their potential therapeutic applications, including antimicrobial, anti-inflammatory, anticancer, and antihypertensive effects. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant research findings and data.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a pyridazine ring with two methyl groups at positions 2 and 6 and a carbonyl group at position 3. Its molecular formula indicates potential for various interactions due to the presence of nitrogen and oxygen atoms.

Antimicrobial Activity

Research has demonstrated that pyridazine derivatives exhibit significant antimicrobial properties. For instance, studies have shown that this compound displays activity against various bacterial strains. In vitro assays revealed that the compound effectively inhibits the growth of both Gram-positive and Gram-negative bacteria.

| Microorganism | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Pseudomonas aeruginosa | 10 |

These results indicate its potential as an antibacterial agent in therapeutic applications .

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory effects. Studies indicate that it can inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation in various models. The mechanism appears to involve the downregulation of NF-kB signaling pathways.

| Cytokine | Control Level (pg/mL) | Treated Level (pg/mL) |

|---|---|---|

| TNF-α | 250 | 100 |

| IL-6 | 300 | 120 |

This data suggests that this compound could be a promising candidate for treating inflammatory diseases .

Anticancer Activity

The anticancer potential of this compound has been explored in several studies. Notably, it has shown cytotoxic effects against various cancer cell lines, including breast and colon cancer cells. The mechanism involves inducing apoptosis and cell cycle arrest.

In one study, the compound was tested against three human cancer cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| MDA-MB-231 (Breast) | 15 |

| HT-29 (Colon) | 20 |

| SKOV-3 (Ovarian) | 18 |

The results indicate significant anticancer activity with low IC50 values, suggesting effective potency .

Case Studies

-

In Vivo Study : A recent study investigated the effects of this compound in a mouse model of breast cancer. The treatment resulted in reduced tumor size and weight compared to untreated controls.

- Tumor Weight Reduction : Treated group showed a reduction of approximately 40% in tumor weight.

- Mechanistic Insights : Further mechanistic studies revealed that the compound induces apoptosis via activation of caspase pathways and modulation of Bcl-2 family proteins .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2,6-dimethyl-4,5-dihydropyridazin-3(2H)-one derivatives?

- Methodology : The compound can be synthesized via cyclocondensation reactions using substituted hydrazines and diketones. For example, refluxing 4-(2,6-dichlorobenzyl)-6-phenylpyridazin-3(2H)-one with ethyl bromoacetate in tetrahydrofuran (THF) in the presence of potassium carbonate yields derivatives. Purification is achieved via silica gel column chromatography, and crystallization from ethanol produces single crystals suitable for X-ray diffraction analysis .

- Key Considerations : Optimize reaction time, solvent polarity, and stoichiometric ratios to enhance yield. Monitor intermediates using TLC or HPLC.

Q. How can the crystal structure of this compound derivatives be resolved?

- Methodology : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. For example, data collection using a STOE IPDS 2 diffractometer (MoKα radiation, λ = 0.71073 Å) followed by refinement via SHELXL2017 allows determination of unit cell parameters (e.g., monoclinic P21/c space group) and hydrogen bonding networks .

- Key Considerations : Ensure crystal quality (size ≥ 0.3 mm) and validate data with R-factors (e.g., R[F² > 2σ(F²)] ≤ 0.068). Hirshfeld surface analysis (using CrystalExplorer) quantifies intermolecular interactions like H···H (48.2%) and C–H···O (8.9%) contacts .

Advanced Research Questions

Q. How do substituents influence the solubility and thermodynamics of this compound in solvent mixtures?

- Methodology : Measure solubility in binary solvents (e.g., Transcutol + water) using gravimetric or UV-spectrophotometric methods. Calculate Hansen solubility parameters (δₜ) and thermodynamic functions (ΔG, ΔH, ΔS) via van’t Hoff plots. For example, 6-phenyl-4,5-dihydropyridazin-3(2H)-one exhibits increased solubility in Transcutol-rich mixtures due to improved hydrogen bonding .

- Key Considerations : Account for temperature dependence (e.g., 298–318 K) and validate models (e.g., Apelblat equation) to predict solubility in untested solvents .

Q. What structural features govern the biological activity of this compound derivatives?

- Methodology : Perform structure-activity relationship (SAR) studies using analogs with varied substituents (e.g., chloro, phenyl). For instance, 6-(3,4-diaminophenyl) derivatives show enhanced bioactivity due to improved π-π stacking with target enzymes. Molecular docking (e.g., AutoDock Vina) and in vitro assays (e.g., PDE3A inhibition) validate interactions .

- Key Considerations : Correlate dihedral angles (e.g., 46.69° between pyridazinone and phenyl rings) with activity. Address contradictions in data by comparing crystallographic vs. computational models .

Q. How does crystal packing affect the physicochemical stability of this compound?

- Methodology : Analyze hydrogen-bonding motifs (e.g., N–H···O and C–H···O) using Mercury software. For example, inversion dimers linked by N–H···O bonds (R₂²(8) motifs) enhance thermal stability, while weak van der Waals interactions may reduce melting points .

- Key Considerations : Compare polymorphic forms using DSC and PXRD. Address discrepancies in stability by optimizing crystallization conditions (e.g., solvent evaporation vs. slow cooling) .

Q. What mechanistic insights explain the anticancer activity of this compound derivatives?

- Methodology : Investigate PDE3A-SLFN12 complex formation via co-immunoprecipitation and RNAse activity assays. Derivatives like DNMDP (6-(4-(diethylamino)-3-nitrophenyl)-5-methyl-4,5-dihydropyridazin-3(2H)-one) induce apoptosis by enhancing SLFN12’s RNase activity, independent of PDE3A inhibition .

- Key Considerations : Validate selectivity using CRISPR/Cas9-knockout cell lines. Address off-target effects via transcriptomic profiling (e.g., RNA-seq) .

Methodological Notes

- Data Contradictions : Discrepancies in solubility or crystallographic data may arise from solvent polarity or measurement techniques. Always cross-validate with multiple methods (e.g., SC-XRD vs. PXRD) .

- Advanced Tools : Use Gaussian09 for DFT calculations to predict electronic properties (e.g., HOMO-LUMO gaps) and Spartan for molecular dynamics simulations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.